1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrClF3NO2 It is characterized by the presence of bromine, chlorine, nitro, and trifluoromethyl groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of this compound can be achieved through a series of electrophilic aromatic substitution reactions
Sandmeyer Reaction: Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction to introduce the bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized benzene derivatives.
Scientific Research Applications
1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro and trifluoromethyl groups can participate in electron transfer processes, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
1-Bromo-3-nitro-5-(trifluoromethyl)benzene: Similar structure but lacks the chlorine atom.
2-Chloro-5-(trifluoromethyl)nitrobenzene: Similar structure but lacks the bromine atom.
3-Bromobenzotrifluoride: Similar structure but lacks the nitro and chlorine groups.
Uniqueness: 1-Bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, nitro, and trifluoromethyl groups on a single benzene ring
Properties
IUPAC Name |
1-bromo-2-chloro-5-nitro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMQOJVZFFXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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